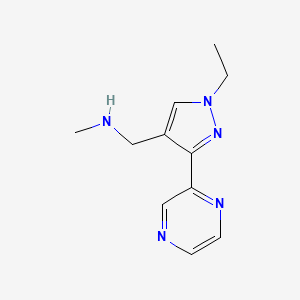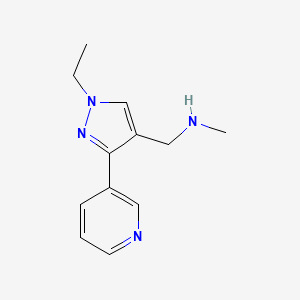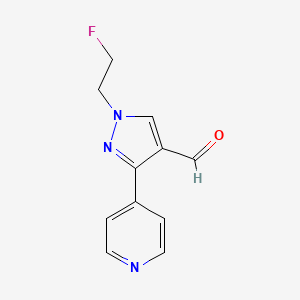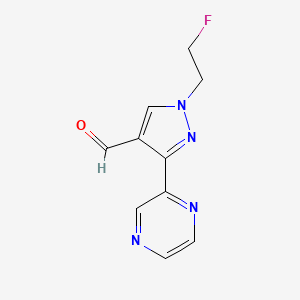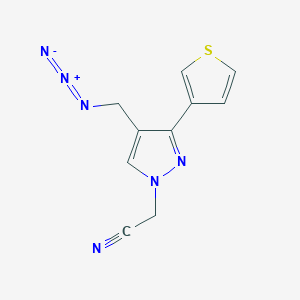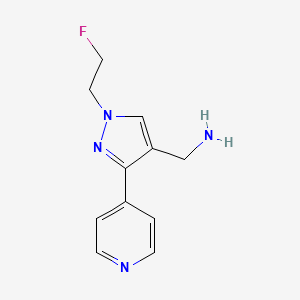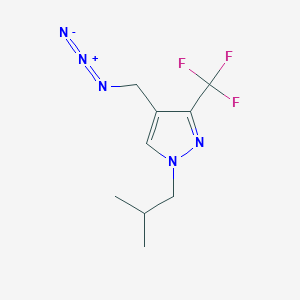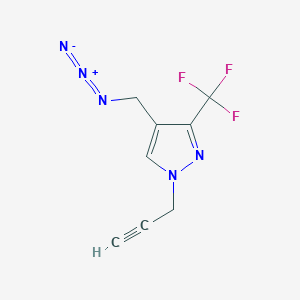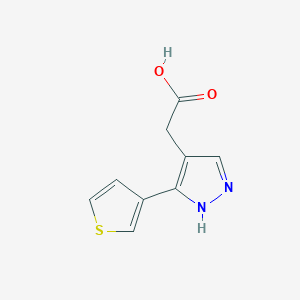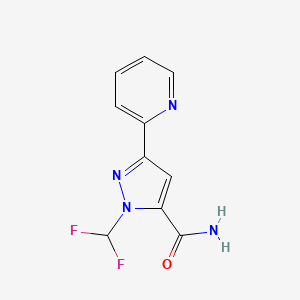
1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide
Overview
Description
The compound is a derivative of difluoromethyl-pyridin-2-yl triazoles . These compounds are known to be modulators of GABA A receptors containing the α5 subunit, which are useful in treating central nervous system diseases and other diseases .
Chemical Reactions Analysis
The compound is likely to be involved in reactions related to the modulation of GABA A receptors .Scientific Research Applications
Chemical Variability and Properties
The chemistry and properties of compounds containing pyrazole and pyridine units, such as "1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide," have been explored for their versatile applications in coordination chemistry. Studies have summarized the preparation procedures, properties, and complexation behaviors of such compounds, highlighting their spectroscopic, structural, magnetic, biological, and electrochemical activities (Boča, Jameson, & Linert, 2011).
Medicinal and Pharmaceutical Applications
Pyrazole derivatives are recognized for their broad range of medicinal properties. Research has extensively investigated the synthesis pathways and biological activities of pyrazole-based compounds, demonstrating their applicability in developing drug-like candidates with anticancer, anti-infectious, anti-inflammatory, and other medicinal properties (Cherukupalli et al., 2017).
Catalysis and Synthetic Applications
Hybrid catalysts have been employed for synthesizing pyrazole scaffolds, showcasing the importance of pyrazole derivatives in the synthetic domain, particularly for generating complex molecules with potential medicinal and pharmaceutical uses (Parmar, Vala, & Patel, 2023). These studies underscore the role of pyrazole derivatives in catalysis and organic synthesis, opening avenues for novel compound development.
Biological Significance
The biological significance of pyrazole and pyridine derivatives extends to their application in designing central nervous system (CNS) acting drugs. Functional chemical groups within these compounds have been identified for their potential in synthesizing compounds with CNS activity, demonstrating the therapeutic potential of these chemical classes (Saganuwan, 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(difluoromethyl)-5-pyridin-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N4O/c11-10(12)16-8(9(13)17)5-7(15-16)6-3-1-2-4-14-6/h1-5,10H,(H2,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFIDGCZRKBVTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)C(=O)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




